

Application Note: Quantification of Mefexamide in Human Plasma by LC-MS/MS

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Compound of Interest

Compound Name: Mefexamide

Cat. No.: B1676155

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Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of **Mefexamide** in human plasma. The described method utilizes protein precipitation for sample preparation and a stable isotope-labeled internal standard (SIL-IS) for accurate quantification. Chromatographic separation is achieved on a reverse-phase C18 column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This method is intended for use in pharmacokinetic studies and clinical research.

Introduction

Mefexamide is a psychostimulant drug, and its quantification in biological matrices is essential for pharmacokinetic and toxicological studies. LC-MS/MS offers high sensitivity and selectivity, making it the preferred technique for bioanalysis.^[1] This application note provides a detailed protocol for a proposed LC-MS/MS method for the determination of **Mefexamide** in human plasma, which would require validation according to regulatory guidelines.

Experimental Protocols

Materials and Reagents

- **Mefexamide** analytical standard
- **Mefexamide-d6** (proposed internal standard)

- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Human plasma (drug-free)

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

- Stock Solutions (1 mg/mL): Prepare stock solutions of **Mefexamide** and **Mefexamide-d6** in methanol.
- Working Solutions: Prepare serial dilutions of the **Mefexamide** stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards (CS) and quality control (QC) samples. Prepare a working solution of **Mefexamide-d6** (Internal Standard, IS) at a suitable concentration (e.g., 100 ng/mL) in the same diluent.
- Calibration Standards and Quality Control Samples: Spike blank human plasma with the appropriate **Mefexamide** working solutions to prepare CS and QC samples at various concentration levels.

Sample Preparation

- Aliquot 100 μ L of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.
- Add 10 μ L of the **Mefexamide-d6** internal standard working solution.
- Add 300 μ L of acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes.

- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.^[2]
- Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
- Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC):

- LC System: A high-performance liquid chromatography system.
- Column: A C18 analytical column (e.g., 100 x 2.1 mm, 2.6 µm).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient Elution:

Time (min)	% B
0.0	5
1.0	5
5.0	95
6.0	95
6.1	5

| 8.0 | 5 |

- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.

- Injection Volume: 5 µL.

Mass Spectrometry (MS):

- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Source: Electrospray Ionization (ESI) in positive mode.
- MRM Transitions (Hypothetical):

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Mefexamide	293.2	114.1	20

| Mefexamide-d6 | 299.2 | 120.1 | 20 |

- Source Parameters:
 - Capillary Voltage: 3.5 kV
 - Desolvation Temperature: 350 °C
 - Desolvation Gas Flow: 800 L/hr
 - Cone Gas Flow: 50 L/hr

Data Presentation

The following tables summarize the hypothetical quantitative data from a method validation study.

Table 1: Calibration Curve Parameters

Analyte	Calibration Range (ng/mL)	Regression Equation	Correlation Coefficient (r ²)
Mefexamide	1 - 1000	$y = 0.025x + 0.001$	> 0.995

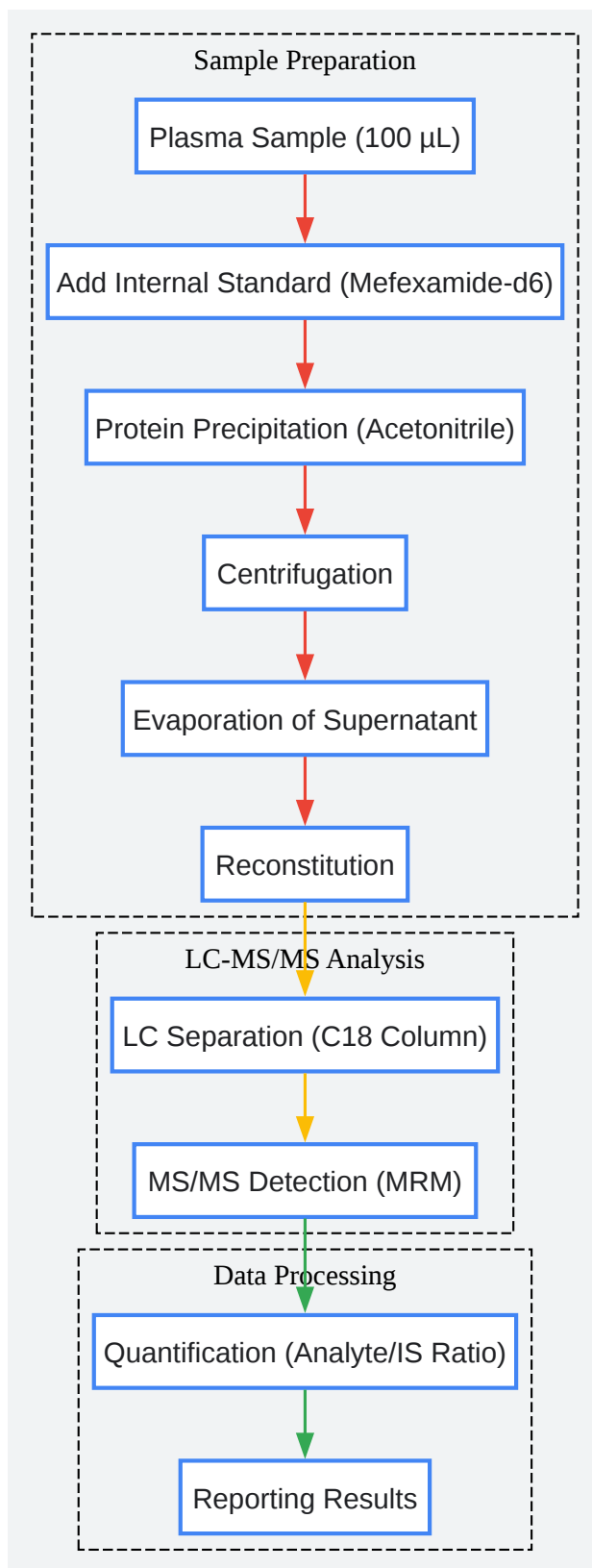
Table 2: Precision and Accuracy

QC Level	Nominal Conc. (ng/mL)	Intra-day Precision (%CV)	Intra-day Accuracy (%)	Inter-day Precision (%CV)	Inter-day Accuracy (%)
LLOQ	1	< 15	85-115	< 15	85-115
Low	3	< 15	85-115	< 15	85-115
Medium	100	< 15	85-115	< 15	85-115
High	800	< 15	85-115	< 15	85-115

Table 3: Recovery and Matrix Effect

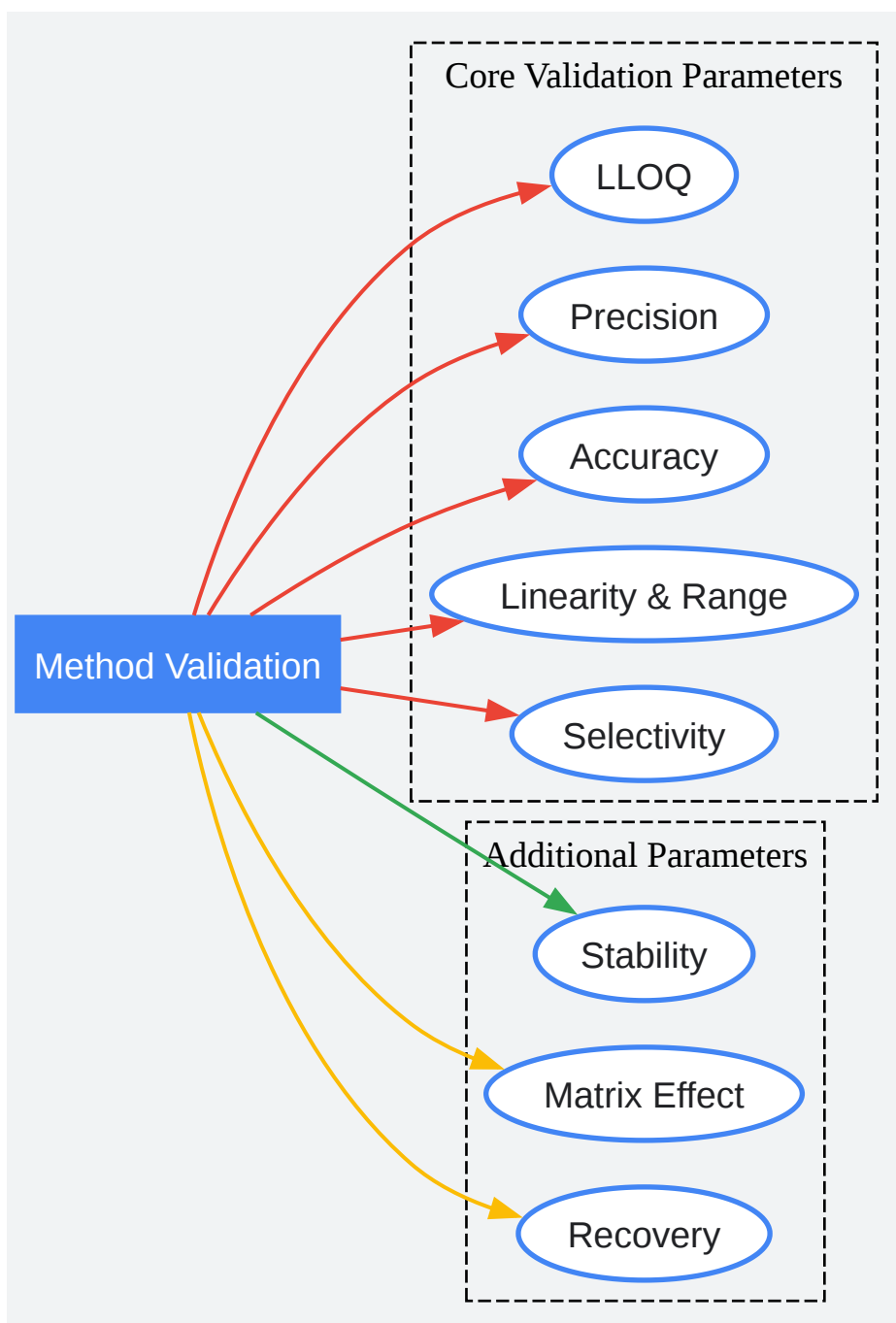
QC Level	Concentration (ng/mL)	Recovery (%)	Matrix Effect (%)
Low	3	85-115	85-115
High	800	85-115	85-115

Visualizations



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Caption: Overall experimental workflow for **Mefexamide** quantification.



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Caption: Logical relationship of method validation parameters.

Conclusion

This application note presents a proposed LC-MS/MS method for the quantification of **Mefexamide** in human plasma. The described protocol, including sample preparation,

chromatography, and mass spectrometry conditions, provides a solid foundation for method development and validation. The use of a stable isotope-labeled internal standard and a straightforward protein precipitation extraction makes this method potentially robust and suitable for high-throughput analysis in a research setting. It is imperative that this method undergoes a full validation to demonstrate its suitability for its intended purpose.

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References

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